
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core that is partially hydrogenated, resulting in a tetrahydroquinoline structure
Métodos De Preparación
The synthesis of 1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-propylcyclohexanone with aniline in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the quinoline ring.
Substitution: Various substituents can be introduced into the quinoline ring through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives. Similar compounds include:
- 1-(2-Methylcyclohexyl)-1,2,3,4-tetrahydroquinoline
- 1-(2-Ethylcyclohexyl)-1,2,3,4-tetrahydroquinoline
These compounds share a similar core structure but differ in the substituents attached to the cyclohexyl ring. The unique propyl group in this compound contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
87207-59-8 |
|---|---|
Fórmula molecular |
C18H27N |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
1-(2-propylcyclohexyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H27N/c1-2-8-15-9-3-5-12-17(15)19-14-7-11-16-10-4-6-13-18(16)19/h4,6,10,13,15,17H,2-3,5,7-9,11-12,14H2,1H3 |
Clave InChI |
UAQGKFHJKCQOIW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCCC1N2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


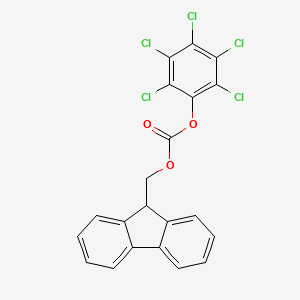
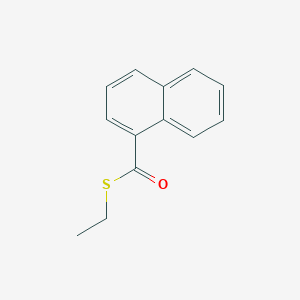
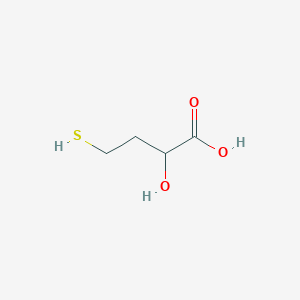
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
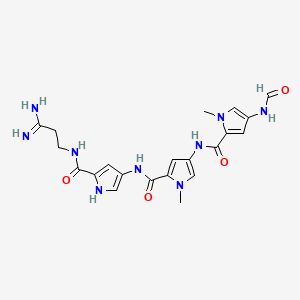
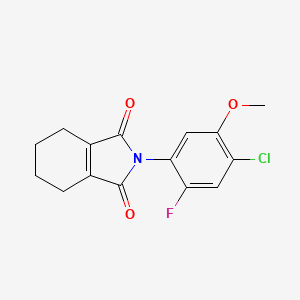
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)

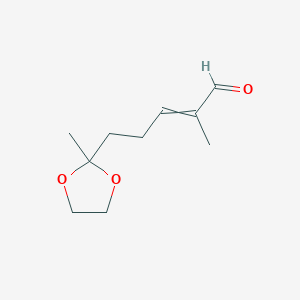
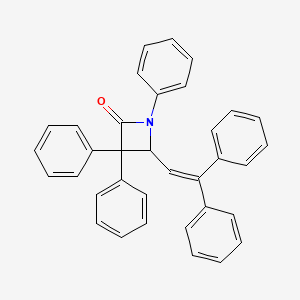
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
